1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine
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Overview
Description
1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with ethoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzyl Intermediate: The starting material, 3-ethoxy-4-methoxybenzaldehyde, undergoes a condensation reaction with piperazine to form the benzyl intermediate.
Methanone Formation: The benzyl intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in drug discovery.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of certain enzymes or receptors, offering possibilities for the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- [4-(3-Methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone
- [4-(3-Ethoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone
- [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-hydroxy-phenyl)-methanone
Uniqueness
The presence of both ethoxy and methoxy groups in 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine provides unique steric and electronic properties. These modifications can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H28N2O4 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-21-15-17(9-10-20(21)27-3)16-23-11-13-24(14-12-23)22(25)18-7-5-6-8-19(18)26-2/h5-10,15H,4,11-14,16H2,1-3H3 |
InChI Key |
WHGDJTGBHXHHTB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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